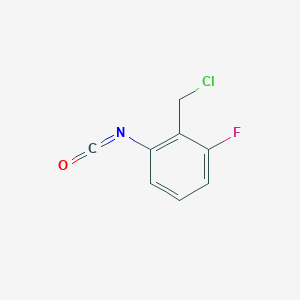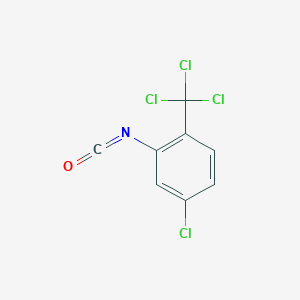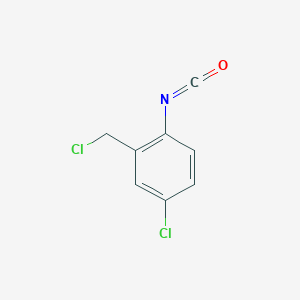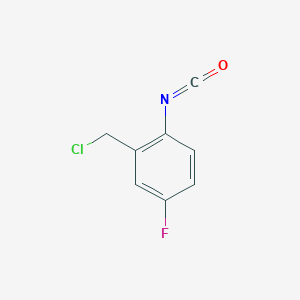
2-Chloromethyl-4-fluoro-phenylisocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloromethyl-4-fluoro-phenylisocyanate is an organic compound with the molecular formula C8H6ClFNO It is a derivative of phenylisocyanate, where the phenyl ring is substituted with a chloromethyl group at the second position and a fluorine atom at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloromethyl-4-fluoro-phenylisocyanate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloromethyl-4-fluoroaniline.
Formation of Isocyanate: The aniline derivative is treated with phosgene (COCl2) under controlled conditions to form the corresponding isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and at low temperatures to prevent decomposition.
Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Phosgene: Due to the hazardous nature of phosgene, its handling requires specialized equipment and safety protocols.
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.
Automated Purification Systems: Industrial processes often use automated systems for purification to ensure consistent product quality.
化学反应分析
Types of Reactions
2-Chloromethyl-4-fluoro-phenylisocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Base catalysts such as triethylamine or acid catalysts like hydrochloric acid.
Major Products
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
科学研究应用
2-Chloromethyl-4-fluoro-phenylisocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives.
作用机制
The mechanism of action of 2-Chloromethyl-4-fluoro-phenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable adducts. The molecular targets include amines, alcohols, and thiols, which can form ureas, carbamates, and thiocarbamates, respectively. These reactions are facilitated by the electron-withdrawing effects of the fluorine and chloromethyl groups, which increase the electrophilicity of the isocyanate group.
相似化合物的比较
Similar Compounds
2-Chloromethyl-4-fluoroaniline: The precursor to 2-Chloromethyl-4-fluoro-phenylisocyanate.
4-Chloro-2-fluoro-phenylisocyanate: A similar compound with different substitution patterns.
2-Chloromethyl-4-methyl-phenylisocyanate: A compound with a methyl group instead of a fluorine atom.
Uniqueness
This compound is unique due to the presence of both chloromethyl and fluorine substituents on the phenyl ring. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. The electron-withdrawing effects of the fluorine atom increase the electrophilicity of the isocyanate group, making it more reactive towards nucleophiles compared to similar compounds without the fluorine substituent.
属性
IUPAC Name |
2-(chloromethyl)-4-fluoro-1-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-4-6-3-7(10)1-2-8(6)11-5-12/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNOAQAGODKQBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCl)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(1S,2S)-2-azanidyl-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);tetrafluoroborate](/img/structure/B6308525.png)
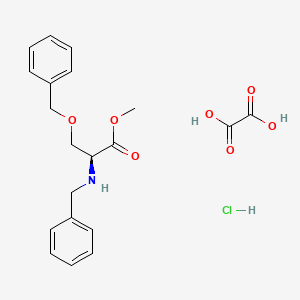
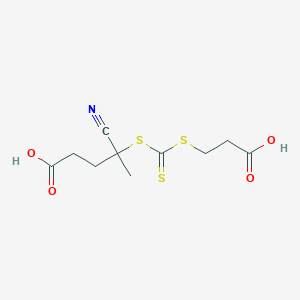
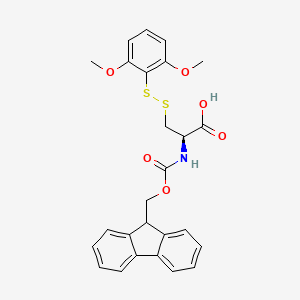
![3-Phenyl-1H-inden-1-ylidene[bis(i-butylphobane)]ruthenium(II) dichloride](/img/structure/B6308553.png)
![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)
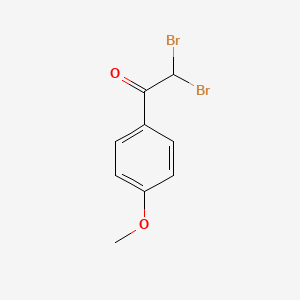
![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)
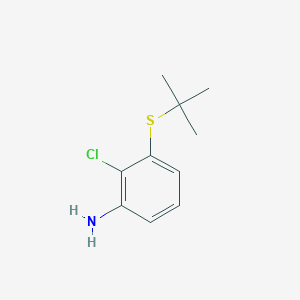
![3-Bromo-5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)
